Phenothiazine-10-carboxaldehyde
Overview
Description
Phenothiazine-10-carboxaldehyde is a derivative of phenothiazine, an S, N heterocyclic compound known for its versatile applications in various fields. Phenothiazine itself is a well-known building block in organic chemistry due to its unique chemical and physical properties, including its electron-rich nature and ability to undergo various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenothiazine-10-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of phenothiazine using Vilsmeier-Haack reaction, where phenothiazine reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 10-position .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process .
Chemical Reactions Analysis
Types of Reactions: Phenothiazine-10-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenothiazine-10-carboxylic acid.
Reduction: Reduction reactions can convert it to phenothiazine-10-methanol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms of the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and electrophiles (e.g., acyl chlorides) are commonly employed.
Major Products:
Oxidation: Phenothiazine-10-carboxylic acid.
Reduction: Phenothiazine-10-methanol.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
Scientific Research Applications
Phenothiazine-10-carboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenothiazine-10-carboxaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenothiazine-10-carboxaldehyde can be compared with other phenothiazine derivatives:
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Phenothiazine-10-carboxylic acid: An oxidized form with different chemical properties.
Phenothiazine-10-methanol:
Uniqueness: this compound is unique due to its formyl group at the 10-position, which allows for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
phenothiazine-10-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-9-14-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXXEOZCWDXNQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456652 | |
Record name | Phenothiazine-10-carboxadehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-67-4 | |
Record name | Phenothiazine-10-carboxadehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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